2-Chloro-6-fluoro-3-nitrobenzonitrile

CAS No.: 226419-18-7

Cat. No.: VC2335307

Molecular Formula: C7H2ClFN2O2

Molecular Weight: 200.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 226419-18-7 |

|---|---|

| Molecular Formula | C7H2ClFN2O2 |

| Molecular Weight | 200.55 g/mol |

| IUPAC Name | 2-chloro-6-fluoro-3-nitrobenzonitrile |

| Standard InChI | InChI=1S/C7H2ClFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H |

| Standard InChI Key | XVANGCBQAQNWOS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)F |

| Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)F |

Introduction

Chemical Structure and Properties

Molecular Structure

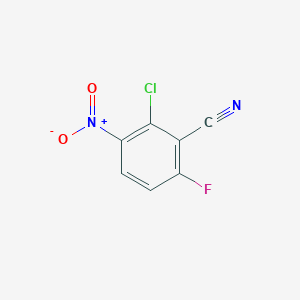

2-Chloro-6-fluoro-3-nitrobenzonitrile possesses a benzonitrile core with three strategic substituents that define its chemical behavior. The compound's molecular formula is C₇H₂ClFN₂O₂, with a calculated molecular weight of 200.55 g/mol . The arrangement of these functional groups around the aromatic ring creates a distinct electronic environment that influences its reactivity in chemical transformations.

The structural features of 2-Chloro-6-fluoro-3-nitrobenzonitrile can be summarized as follows:

-

Core structure: Benzonitrile (benzene ring with a cyano group)

-

Position 2: Chlorine atom

-

Position 3: Nitro group (-NO₂)

-

Position 6: Fluorine atom

This arrangement of substituents creates an electron-deficient aromatic system with potential sites for nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing groups. The presence of the cyano group provides additional opportunities for chemical transformations, such as hydrolysis to carboxylic acid derivatives.

Physical Properties

The physical properties of 2-Chloro-6-fluoro-3-nitrobenzonitrile are influenced by its molecular structure and the nature of its functional groups. Based on available data, the compound exhibits the following physical characteristics:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₂ClFN₂O₂ | |

| Molecular Weight | 200.55 g/mol | |

| Physical State | Crystalline solid | |

| Melting Point | 91-93°C | |

| Appearance | Yellow to brown crystalline solid | |

| Storage Condition | 2-8°C |

The relatively high melting point suggests significant intermolecular forces, likely resulting from the polar nature of the molecule due to its electronegative substituents. The recommended storage temperature range indicates that the compound may be sensitive to thermal degradation or other environmental factors at elevated temperatures.

Chemical Properties

The chemical properties of 2-Chloro-6-fluoro-3-nitrobenzonitrile are largely determined by the electron-withdrawing nature of its substituents. The presence of chlorine, fluorine, and nitro groups creates an electron-deficient aromatic ring that is susceptible to nucleophilic aromatic substitution reactions. The compound's chemical behavior can be characterized by:

-

Enhanced electrophilicity: The electron-withdrawing substituents make the aromatic ring more susceptible to nucleophilic attack.

-

Potential for halogen exchange reactions: The chlorine and fluorine atoms can undergo substitution reactions, particularly in the presence of strong nucleophiles.

-

Reactivity of the cyano group: The nitrile functionality can participate in various transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and reactions with organometallic reagents.

-

Reducible nitro group: The nitro group can be reduced to an amino group under appropriate conditions, providing access to additional derivatives.

These properties make 2-Chloro-6-fluoro-3-nitrobenzonitrile a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research where functionalized aromatic compounds play crucial roles.

Applications

Research Applications

In the research context, 2-Chloro-6-fluoro-3-nitrobenzonitrile serves as a useful model compound for studying:

-

Nucleophilic aromatic substitution reactions in highly functionalized systems

-

Electronic effects of multiple electron-withdrawing groups on aromatic reactivity

-

Selective functional group transformations in complex molecules

The compound's well-defined structure and reactivity profile make it valuable for developing and validating synthetic methodologies, particularly those involving selective modifications of polysubstituted aromatic compounds.

| Hazard Classification | Details | Reference |

|---|---|---|

| Hazard Symbols | C - Corrosive | |

| Risk Codes | 34 - Causes burns | |

| Hazard Note | Harmful |

Recommended safety precautions include:

-

Eye protection: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26) .

-

Protective equipment: Wear suitable protective clothing, gloves, and eye/face protection (S36/37/39) .

-

Emergency response: In case of accident or if feeling unwell, seek medical advice immediately and show the product label when possible (S45) .

The compound should be stored at 2-8°C to maintain stability and prevent degradation . Handling should be performed in well-ventilated areas, preferably in a chemical fume hood, to minimize exposure to vapors or dust. Standard laboratory safety practices for handling corrosive and harmful chemicals should be observed, including the use of appropriate personal protective equipment and proper waste disposal procedures.

The compound is typically available in gram quantities, with pricing varying based on quantity and purity requirements. The estimated delivery times suggest that the compound may be produced on demand rather than kept in large inventory, which is common for specialized research chemicals.

For research applications, the 97% purity grade is likely sufficient for most synthetic and analytical purposes. Higher purity grades might be available upon special request for applications requiring exceptional purity levels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume